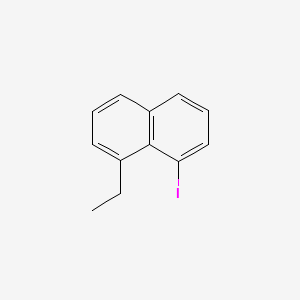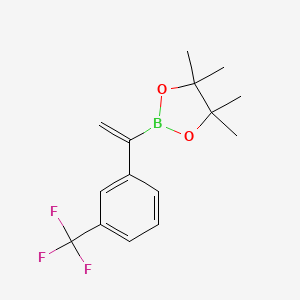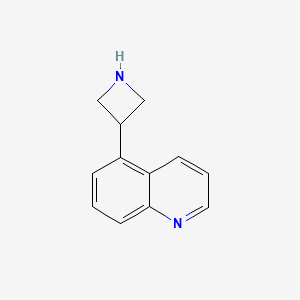
5-(3-Azetidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azetidinyl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with an azetidine ring at the 5-position. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . The incorporation of an azetidine ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol .
Industrial Production Methods: Industrial production of 5-(3-Azetidinyl)quinoline may involve large-scale batch or continuous flow processes. Catalysts and reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Azetidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines with functional groups like halogens, nitro, and sulfonyl groups.
Applications De Recherche Scientifique
5-(3-Azetidinyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(3-Azetidinyl)quinoline involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with broad biological activities.
Quinolone: Known for its antibacterial properties.
Azetidine: A four-membered ring compound used in various synthetic applications.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug development and material science .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-3-10(9-7-13-8-9)11-4-2-6-14-12(11)5-1/h1-6,9,13H,7-8H2 |
Clé InChI |
KKKFKFMXNWMDLR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C3C=CC=NC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


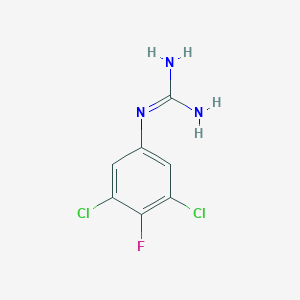
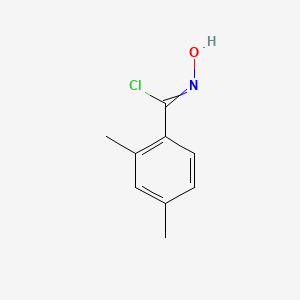
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
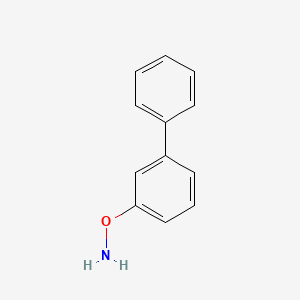
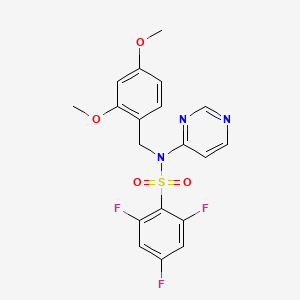
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
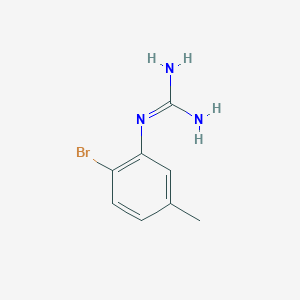
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
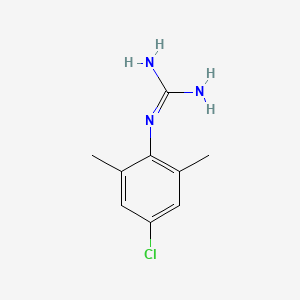
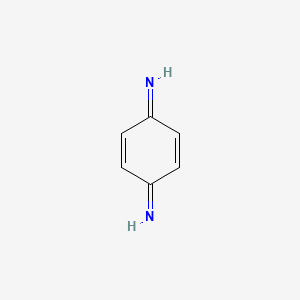
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
